Pandamarilactonine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

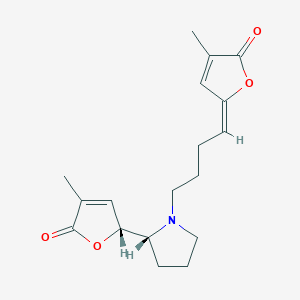

Pandamarilactonine A is an alkaloid isolated from the genus Pandanus, which belongs to the family Pandanaceae. The genus comprises about 700 species, many of which are used in traditional folk medicine for treating various ailments such as leprosy, rheumatism, epilepsy, toothache, and sore throat . This compound features a characteristic pyrrolidinyl butenolide/γ-lactone core structure .

Preparation Methods

The synthesis of Pandamarilactonine A is challenging due to the configurational instability of the pyrrolidin-2-yl butenolide moiety . A concise three-pot protecting-group-free total synthesis of (−)-Pandamarilactonine A has been reported, involving an unexpected syn-diastereoselective asymmetric vinylogous Mannich reaction between 3-methyl-2-(tert-butyldimethylsilyloxy)furan and Ellman (RS)-N-tert-butanesulfinimine . This reaction is followed by desulfinylation and cyclization steps .

Chemical Reactions Analysis

Pandamarilactonine A undergoes various chemical reactions, including:

Oxidation: The oxidation of furan substrates with singlet oxygen is a key step in the synthesis of this compound.

Cyclization: Spiro-N,O-acetalization and elimination reactions are involved in generating the natural product.

Substitution: The vinylogous Mannich reaction is a substitution reaction that plays a crucial role in the synthesis.

Common reagents used in these reactions include tert-butyldimethylsilyloxyfuran, Ellman (RS)-N-tert-butanesulfinimine, and singlet oxygen . The major products formed from these reactions are this compound and its analogs .

Scientific Research Applications

Pandamarilactonine A has several scientific research applications:

Mechanism of Action

The mechanism of action of Pandamarilactonine A involves its interaction with molecular targets and pathways related to its pyrrolidinyl butenolide/γ-lactone core structure . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

Pandamarilactonine A is compared with other similar compounds, such as:

Pandamarilactonine B, C, D: These compounds share the pyrrolidinyl butenolide/γ-lactone core structure but differ in their stereochemistry and substituents.

Northis compound, B: These compounds are structurally similar but lack certain functional groups present in this compound.

Dubiusamine B: This compound is partially or fully saturated compared to this compound.

The uniqueness of this compound lies in its specific stereochemistry and the challenges associated with its synthesis .

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(5E)-3-methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one |

InChI |

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6+/t15-,16-/m1/s1 |

InChI Key |

HSICZNIIIPFAAO-KOBNLHKSSA-N |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)[C@H]2CCCN2CCC/C=C/3\C=C(C(=O)O3)C |

Canonical SMILES |

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.